1-(Cyclopropylmethoxy)-2-nitrobenzene
Overview
Description
1-(Cyclopropylmethoxy)-2-nitrobenzene is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Degradation of Nitrobenzene : A study by Brillas et al. (2004) explored the electrochemical treatment of nitrobenzene solutions, focusing on degradation methods and the formation of various byproducts such as nitrate ions and carboxylic acids. This research provides insights into the potential environmental applications for treating nitrobenzene pollutants (Brillas et al., 2004).
Gold-Catalyzed Synthesis of Azacyclic Compounds : Jadhav et al. (2011) reported a gold-catalyzed synthesis process for complex azacyclic compounds using 1-alkynyl-2-nitrobenzenes, highlighting the potential for synthesizing intricate organic structures (Jadhav et al., 2011).
Reduction of Nitrobenzene Derivatives : Du and Peters (2010) investigated the electrochemical reductions of certain nitrobenzene derivatives, leading to the production of vinylbenzene and indole, which are significant in organic synthesis (Du & Peters, 2010).
Synthesis of 1H-Indazoles : Wang and Li (2016) utilized nitrosobenzenes in a rhodium and copper-catalyzed process to efficiently synthesize 1H-indazoles, demonstrating the utility of nitrobenzene derivatives in complex organic reactions (Wang & Li, 2016).
Preparation of 1-Alkoxy-2-Amino-4-Nitrobenzenes : Blanksma (2010) discussed a method for preparing 1-alkoxy-2-amino-4-nitrobenzenes, highlighting its application in the creation of certain organic compounds (Blanksma, 2010).
Fe0 Reduction of Nitrobenzene in Wastewater : Research by Mantha et al. (2001) focused on using zerovalent iron (Fe0) for the reduction of nitrobenzene to aniline in synthetic wastewater, an important process in environmental remediation (Mantha et al., 2001).
Complex Photophysics of Nitrobenzene : Giussani and Worth (2017) studied the photophysics and photochemistry of nitrobenzene, offering insights into its complex behavior under UV absorption, which is relevant in understanding the environmental impact of nitrobenzene compounds (Giussani & Worth, 2017).
Properties
IUPAC Name |
1-(cyclopropylmethoxy)-2-nitrobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-11(13)9-3-1-2-4-10(9)14-7-8-5-6-8/h1-4,8H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFXLAHQFYHZTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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